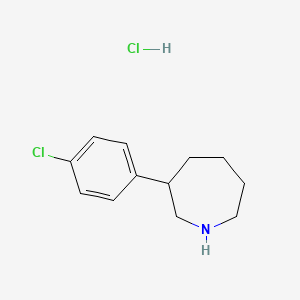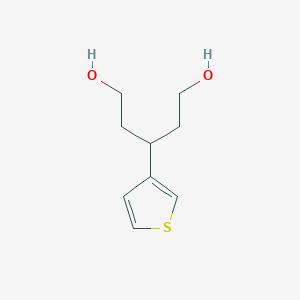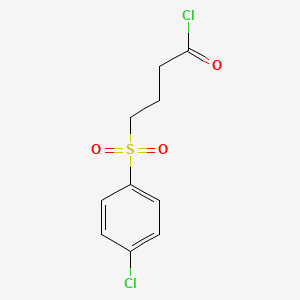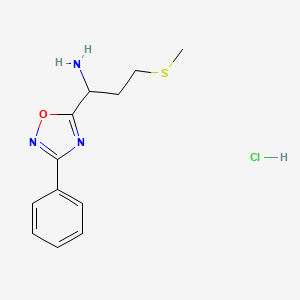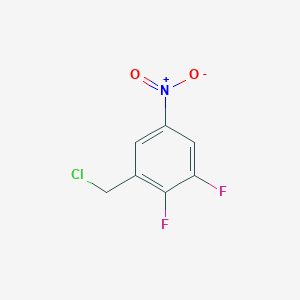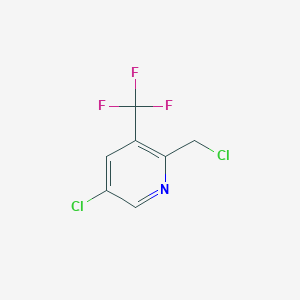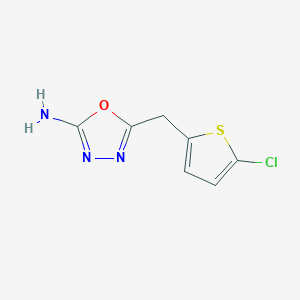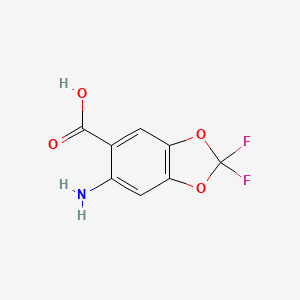
6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid
Übersicht
Beschreibung
“6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid” is a compound derived from benzodioxole, which is a heterocyclic organic compound . It has a molecular weight of 217.13 .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .Molecular Structure Analysis
The molecular structure of this compound includes two aromatic rings, a carbonyl group, a primary amine, and two fluorine atoms.Chemical Reactions Analysis
Pseudomonas putida F1 catalyzed defluorination of a similar compound, 2,2-Difluoro-1,3-Benzodioxole, at an initial rate of 2,100 nmol/h per mg cellular protein . This process involved the oxidation of the compound to a dihydrodiol, which could be further oxidized to a dihydroxy compound .Physical And Chemical Properties Analysis
This compound is a white crystalline solid. It is a polar compound, which means that it is soluble in polar solvents like water, methanol, and ethanol.Wissenschaftliche Forschungsanwendungen
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
- Method : The synthesis of indole derivatives involves the addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores .
- Results : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Application : n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli .
- Method : A convenient route has been developed for the synthesis of novel 6-amino-2,2- (or 3,3-difluoro)-2- (or 3),6-dideoxy-hexopyranoses .
- Results : n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside (8) was an excellent competitive inhibitor for the β-galactosidase from E. coli holding a Ki of 0.50 μM .
Biological Potential of Indole Derivatives
Inhibition of β-galactosidase from E. coli
- Application : Pseudomonas putida F1 can catalyze the defluorination of 2,2-fluoro-1,3-benzodioxole (DFBD), a moiety common in commercial anesthetics, drugs, fungicides, and insecticides .
- Method : The bacterium Pseudomonas putida F1 was found to catalyze defluorination of DFBD at an initial rate of 2,100 nmol/h per mg cellular protein .
- Results : This defluorination rate is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .
- Application : 2,2-Difluoro-1,3-benzodioxole is used in the synthesis of Kv3 inhibitors as well as in the preparation of renin inhibitors .
- Method : The specific synthesis methods are not detailed, but it involves the use of 2,2-Difluoro-1,3-benzodioxole as a starting material .
- Results : The resulting compounds are used as Kv3 and renin inhibitors, which have potential therapeutic applications .
Biodegradation and Defluorination by Pseudomonas putida F1
Synthesis of Kv3 Inhibitors and Renin Inhibitors
- Application : Pseudomonas putida F1 can catalyze the defluorination of 2,2-fluoro-1,3-benzodioxole (DFBD), a moiety common in commercial anesthetics, drugs, fungicides, and insecticides .
- Method : The bacterium Pseudomonas putida F1 was found to catalyze defluorination of DFBD at an initial rate of 2,100 nmol/h per mg cellular protein .
- Results : This defluorination rate is orders of magnitude higher than previously reported microbial defluorination rates with multiply fluorinated carbon atoms .
- Application : Compounds methyl 2-amino-3, 3, 3-trifluoro-2-(6-fluoro-1H-indol-3-yl) propanoate (77) and methyl 3-(2-amino-3-ethoxy-1, 1, 1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate (78) were synthesized and found to be active with IC 50 values (0.060 μM and 0.045 μM respectively) .
- Method : The specific synthesis methods are not detailed, but it involves the use of indole derivatives as starting materials .
- Results : The resulting compounds were found to have significant biological activity .
Unexpected Mechanism of Biodegradation and Defluorination by Pseudomonas putida F1
Synthesis of Indole Derivatives with Biological Potential
Safety And Hazards
Eigenschaften
IUPAC Name |
6-amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO4/c9-8(10)14-5-1-3(7(12)13)4(11)2-6(5)15-8/h1-2H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZOVDGSMJZADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(F)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)
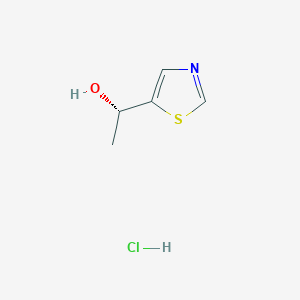
![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)
